2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromine atom, a nitro group, and an epoxyisoindole core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a nitrophenyl precursor, followed by cyclization and epoxidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and pressures to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can produce a variety of functionalized compounds.
Scientific Research Applications
2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Shares the bromine and nitro groups but lacks the epoxyisoindole core.
4-Bromo-2-nitrophenol: Similar functional groups but different overall structure.
Uniqueness
The uniqueness of 2-(4-bromo-2-nitrophenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione lies in its epoxyisoindole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11BrN2O5 |
---|---|
Molecular Weight |
379.16 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrophenyl)-7-methyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H11BrN2O5/c1-15-5-4-10(23-15)11-12(15)14(20)17(13(11)19)8-3-2-7(16)6-9(8)18(21)22/h2-6,10-12H,1H3 |
InChI Key |
JBSZXUDUTUYYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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